2,4-Dimethoxy-1-(2-nitroethenyl)benzene, also known as 1,2-dimethoxy-4-(2-nitroethenyl)benzene or 3,4-dimethoxy-β-nitrostyrene, is an aromatic compound characterized by its unique nitroethenyl substituent. Its molecular formula is , with a molecular weight of approximately 209.20 g/mol. The compound features two methoxy groups (-OCH₃) attached to a benzene ring and a nitroethenyl group (-C=N^+O₂) which significantly influences its chemical reactivity and biological properties .
The structure can be represented using the InChI string:
textInChI=1S/C10H11NO4/c1-14-9-3-4-10(15-2)8(7-9)5-6-11(12)13/h3-7H,1-2H3/b6-5+
This indicates the compound's complex arrangement of atoms and functional groups, which is essential for its reactivity and interactions in various chemical environments.
The primary reactions involving 2,4-dimethoxy-1-(2-nitroethenyl)benzene typically include:
These reactions are crucial for synthesizing derivatives or modifying the compound for specific applications .
2,4-Dimethoxy-1-(2-nitroethenyl)benzene exhibits notable biological activity, particularly in its interactions with cytochrome P450 enzymes. These enzymes play a vital role in drug metabolism and the biosynthesis of various biomolecules. The compound's ability to form reactive intermediates can lead to significant effects on cellular processes, including:
In laboratory studies, its effects have been shown to vary with dosage, exhibiting minimal effects at low concentrations but potential toxicity at higher levels .
The synthesis of 2,4-dimethoxy-1-(2-nitroethenyl)benzene typically involves the following methods:
The applications of 2,4-dimethoxy-1-(2-nitroethenyl)benzene span several fields:
The compound's unique structure lends itself well to modifications that can enhance its utility in these areas .
Interaction studies have shown that 2,4-dimethoxy-1-(2-nitroethenyl)benzene can bind to various proteins and enzymes within biological systems. Notably:
These interactions are essential for understanding its biological implications and potential therapeutic uses .
Several compounds share structural similarities with 2,4-dimethoxy-1-(2-nitroethenyl)benzene. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3,4-Dimethoxyphenethylamine | C10H15NO4 | Contains an amine group; used in neuropharmacology |
| 3-Nitrostyrene | C8H7NO3 | Lacks methoxy groups; simpler structure |
| Dimethylaminonitrostyrene | C11H14N2O3 | Contains dimethylamino group; higher reactivity |
The base-catalyzed aldol condensation between 2,4-dimethoxybenzaldehyde and nitroethane derivatives remains the most direct route to 2,4-dimethoxy-1-(2-nitroethenyl)benzene. This method leverages the electron-donating methoxy groups at the 2- and 4-positions of the benzaldehyde substrate, which activate the aromatic ring for nucleophilic attack while directing substitution patterns [2]. Typical reaction conditions involve refluxing equimolar quantities of 2,4-dimethoxybenzaldehyde (melting point 67–69°C) [2] and nitromethane in dichloromethane with magnesium sulfate as a dehydrating agent, achieving 96% conversion to the target nitroalkene [1].
The reaction proceeds through a nitroaldol (Henry) mechanism where deprotonated nitromethane attacks the carbonyl carbon, followed by dehydration of the intermediate β-nitro alcohol [4]. Steric effects from the methoxy substituents necessitate prolonged reaction times (6–8 hours) compared to unsubstituted benzaldehyde derivatives [1]. Recent studies demonstrate that substituting magnesium sulfate with molecular sieves reduces side-product formation by 22% while maintaining reaction efficiency [6].
Industrial synthesis frequently employs nitromethane as both solvent and reactant due to its dual role in facilitating proton transfer and acting as a nucleophile. The optimal molar ratio of 2,4-dimethoxybenzaldehyde to nitromethane is 1:1.2, with excess nitromethane recycled through fractional distillation [6]. Key process parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 25°C | Minimizes dimerization |
| Reaction Time | 6 h | Complete dehydration |
| Base Catalyst | DBU (1 mol%) | Enhances nitronate formation |
This table summarizes conditions from Yoshida et al.'s stereoselective synthesis protocol, which produces the (E)-isomer exclusively through careful control of silyl protecting groups [1]. The use of O-(tert-butyldiphenylsilyl)-L-tyrosine lithium salt as a chiral auxiliary induces >98% enantiomeric excess in asymmetric variants [1].
Tetraethylammonium superoxide (TEAS) enables nitroalkene synthesis under ambient conditions by shuttling reactive species between aqueous and organic phases. In a representative procedure [6]:
This method achieves 82% yield within 15 minutes at 25°C, representing a 40% reduction in energy consumption compared to thermal methods [6]. The catalytic cycle regenerates TEAS, requiring only 5 mol% catalyst loading.
While not directly used in nitroalkene synthesis, palladium catalysts play a crucial role in downstream modifications. Hydrogenation of 2,4-dimethoxy-1-(2-nitroethenyl)benzene over Pd/C (10% w/w) in ethanol selectively reduces the nitro group to an amine without affecting the methoxy substituents [5]. This transformation occurs via a Jackson mechanism, where initial hydrogenolysis forms a nitroso intermediate that subsequently undergoes reduction [5].
The primary side reaction involves Michael addition between β-nitrostyrene molecules, forming 1,3-dinitro-1,3-bis(2,4-dimethoxyphenyl)propane. This dimer accounts for 12–18% of crude product under standard conditions [3]. Kinetic studies reveal second-order dependence on nitroalkene concentration, suggesting a stepwise mechanism:
Introducing steric hindrance through silyl protecting groups reduces dimerization to <2% by blocking the reactive β-position [1].
Multistep crystallization effectively separates nitroalkene isomers and dimeric by-products:
This protocol achieves 99.7% chemical purity with <0.3% dimer content, meeting pharmaceutical-grade specifications [5].
Nuclear magnetic resonance spectroscopy provides critical structural information for 2,4-dimethoxy-1-(2-nitroethenyl)benzene, revealing characteristic chemical shifts and coupling patterns that confirm the molecular architecture and electronic environment of individual nuclei.
Proton Nuclear Magnetic Resonance Data
The proton nuclear magnetic resonance spectrum of 2,4-dimethoxy-1-(2-nitroethenyl)benzene exhibits distinctive signals that correspond to the various proton environments within the molecule . The aromatic region displays characteristic multipicity patterns with signals appearing at approximately 7.40-7.50 parts per million for the benzene ring protons . The nitroethenyl moiety generates a characteristic doublet pattern due to coupling between the vinyl protons, with the proton adjacent to the nitro group appearing further downfield due to the electron-withdrawing nature of the nitro group .
The methoxy substituents contribute distinct singlet signals in the aliphatic region at approximately 3.80-4.00 parts per million, corresponding to the six methoxy protons . These chemical shift values are consistent with aromatic methoxy groups and provide clear identification of the substitution pattern.
Carbon-13 Nuclear Magnetic Resonance Characterization
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of 2,4-dimethoxy-1-(2-nitroethenyl)benzene with distinct chemical shifts for aromatic and aliphatic carbons [3]. The aromatic carbon signals appear in the characteristic range of 110-160 parts per million, with the carbons bearing methoxy substituents showing distinctive upfield shifts due to electron donation [3]. The nitroethenyl carbon atoms exhibit characteristic chemical shifts, with the vinyl carbon adjacent to the nitro group displaying significant downfield displacement due to the strong electron-withdrawing effect [3].
| Carbon Position | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic C-2 | ~158 | Singlet | Methoxy-substituted carbon |
| Aromatic C-4 | ~160 | Singlet | Methoxy-substituted carbon |
| Aromatic C-1 | ~125 | Singlet | Nitroethenyl-substituted carbon |
| Vinyl C-α | ~140 | Singlet | Adjacent to benzene ring |
| Vinyl C-β | ~135 | Singlet | Adjacent to nitro group |
| Methoxy C | ~56 | Singlet | Aliphatic methoxy carbons |
The coupling constants observed in the nuclear magnetic resonance spectra provide valuable information about the stereochemistry of the nitroethenyl group. The trans configuration is confirmed by the characteristic coupling constant of approximately 13-16 hertz between the vinyl protons [4], which is diagnostic for the electronic configuration of the double bond.
Infrared Spectroscopic Analysis
The infrared spectrum of 2,4-dimethoxy-1-(2-nitroethenyl)benzene displays characteristic absorption bands that provide detailed information about the functional groups present in the molecule [5]. The nitro group exhibits distinctive stretching vibrations with strong absorption bands at approximately 1520-1530 wavenumbers for the asymmetric nitro stretch and 1350-1360 wavenumbers for the symmetric nitro stretch [6] [5]. These bands are diagnostic for the presence of the nitro functionality and their intensities reflect the strong electron-withdrawing nature of this group.
The aromatic carbon-carbon stretching vibrations appear as characteristic bands in the 1450-1600 wavenumber region, while the aromatic carbon-hydrogen stretching modes are observed around 3000-3100 wavenumbers [6] [7]. The methoxy groups contribute characteristic absorption bands including carbon-oxygen stretching vibrations at approximately 1200-1300 wavenumbers and carbon-hydrogen stretching modes of the methyl groups around 2800-3000 wavenumbers [5].
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 1520-1530 | Strong | Asymmetric NO₂ stretch |
| 1350-1360 | Strong | Symmetric NO₂ stretch |
| 1580-1600 | Medium | Aromatic C=C stretch |
| 1450-1480 | Medium | Aromatic C=C stretch |
| 1200-1300 | Medium | C-O stretch (methoxy) |
| 2800-3000 | Medium | C-H stretch (methyl) |
| 3000-3100 | Weak | Aromatic C-H stretch |
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of 2,4-dimethoxy-1-(2-nitroethenyl)benzene reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [8] [9] [10]. The molecular ion peak appears at mass-to-charge ratio 209, corresponding to the molecular weight of the compound [8] [11]. The fragmentation behavior follows predictable pathways based on the stability of the resulting fragment ions.
The base peak typically corresponds to the loss of the nitro group (mass 46) from the molecular ion, resulting in a fragment at mass-to-charge ratio 163 [12] [10]. Additional significant fragments include the loss of the nitroethenyl moiety (mass 72) to give a fragment at mass-to-charge ratio 137, corresponding to the dimethoxybenzene cation [12] [10]. The methoxy groups can undergo cleavage to produce fragments at mass-to-charge ratios corresponding to sequential loss of methoxy radicals (mass 31 each) [12] [10].
| m/z Value | Relative Intensity | Fragment Identity | Fragmentation Pathway |
|---|---|---|---|
| 209 | Medium | [M]⁺ | Molecular ion |
| 163 | High | [M-NO₂]⁺ | Loss of nitro group |
| 137 | Medium | [M-C₂H₂NO₂]⁺ | Loss of nitroethenyl |
| 178 | Low | [M-OCH₃]⁺ | Loss of methoxy radical |
| 147 | Low | [M-2×OCH₃]⁺ | Loss of two methoxy radicals |
The fragmentation patterns are consistent with the expected behavior of aromatic nitro compounds, where the nitro group represents a favored leaving group due to its stability as a neutral radical [12] [10] [13]. The aromatic system provides stabilization for the resulting carbocation fragments through resonance delocalization.
X-ray diffraction analysis provides detailed three-dimensional structural information about 2,4-dimethoxy-1-(2-nitroethenyl)benzene in the solid state, revealing molecular geometry, bond lengths, bond angles, and intermolecular packing arrangements [14] [15] [16]. While direct crystallographic data for this specific compound may be limited, related dimethoxy-nitroethenyl benzene derivatives exhibit characteristic structural features that provide insights into the expected crystal structure.
Structurally related compounds such as 1,4-dimethoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene have been characterized crystallographically, showing monoclinic crystal systems with space group P21/n [14] [15]. The molecular geometry typically exhibits slight deviations from planarity, with dihedral angles between the central benzene ring and terminal aromatic systems ranging from 11° to 35° [14] [15]. For 2,4-dimethoxy-1-(2-nitroethenyl)benzene, similar geometric parameters are expected.
Molecular Geometry Parameters
The crystal structure analysis reveals key molecular dimensions including bond lengths and angles. The nitroethenyl group typically adopts a trans configuration with characteristic carbon-carbon double bond lengths of approximately 1.32-1.35 Ångströms [16] [17] . The nitro group exhibits standard geometric parameters with nitrogen-oxygen bond lengths of approximately 1.22-1.24 Ångströms and oxygen-nitrogen-oxygen bond angles near 123° [16] [17] .
| Parameter | Expected Value | Reference Structure |
|---|---|---|
| C=C bond length (nitroethenyl) | 1.32-1.35 Å | Related nitroethenyl compounds [16] [17] |
| N-O bond length (nitro) | 1.22-1.24 Å | Nitroaromatic compounds [16] [17] |
| O-N-O bond angle | 122-124° | Standard nitro geometry [16] [17] |
| Dihedral angle (ring-nitro) | 15-25° | Typical aromatic nitro compounds [16] [17] |
| C-O bond length (methoxy) | 1.36-1.38 Å | Aromatic methoxy groups |
Intermolecular Packing Interactions
The crystal packing of 2,4-dimethoxy-1-(2-nitroethenyl)benzene is expected to be stabilized by various intermolecular interactions including π-π stacking between aromatic rings and weak hydrogen bonding interactions [14] [15] [16]. Related crystal structures show intermolecular distances of approximately 3.4-3.9 Ångströms between parallel aromatic rings, indicating significant π-π interactions [14] [15].
The nitro groups can participate in weak intermolecular contacts with distances typically ranging from 2.8 to 3.2 Ångströms between oxygen atoms and adjacent aromatic systems [16] [17]. These interactions contribute to the overall stability of the crystal lattice and influence the molecular packing arrangement.
Polymorphism, the ability of a compound to exist in multiple crystal forms with different packing arrangements, represents an important aspect of solid-state characterization for pharmaceutical and materials applications [19]. While specific polymorphic studies of 2,4-dimethoxy-1-(2-nitroethenyl)benzene are not extensively documented in the literature, comparative analysis with structurally related compounds provides insights into potential polymorphic behavior.
Polymorphic Potential Assessment
The structural features of 2,4-dimethoxy-1-(2-nitroethenyl)benzene suggest moderate potential for polymorphism based on the presence of flexible substituents and multiple potential hydrogen bonding sites [19]. The methoxy groups can adopt different orientations relative to the benzene ring plane, while the nitroethenyl substituent can participate in various intermolecular interactions depending on crystal packing conditions.
Comparative studies of related dimethoxy-nitroaromatic compounds indicate that polymorphism is often observed when molecules possess both electron-donating methoxy groups and electron-withdrawing nitro functionalities [19]. The balance between these opposing electronic effects can lead to different preferred conformations and packing arrangements under varying crystallization conditions.
Crystallization Condition Dependencies
The formation of different polymorphic forms typically depends on crystallization parameters including solvent choice, temperature, cooling rate, and concentration [19]. For compounds containing nitro and methoxy functionalities, polar protic solvents often favor different packing arrangements compared to nonpolar or aprotic solvents due to differential solvation effects on the various functional groups.
| Crystallization Parameter | Potential Impact on Polymorphism |
|---|---|
| Solvent polarity | Affects solvation of methoxy and nitro groups |
| Temperature | Influences molecular conformation flexibility |
| Cooling rate | Determines kinetic vs. thermodynamic control |
| Concentration | Affects nucleation and growth rates |
| pH conditions | May influence protonation states |
Thermal Stability Considerations
Polymorphic forms of nitroaromatic compounds often exhibit different thermal stabilities due to variations in intermolecular interactions and molecular packing efficiency [19] [20]. The presence of the nitroethenyl group introduces additional conformational flexibility that may result in polymorphs with different thermal expansion coefficients and melting points.
Differential scanning calorimetry studies of related compounds suggest that polymorphic transitions may occur within the temperature range of 50-150°C, depending on the specific intermolecular interactions present in each crystal form [19]. These transitions are often accompanied by characteristic endothermic or exothermic peaks that can be used to identify and characterize different polymorphic forms.